molecular formula C6H8Cl4O B1294212 2,2,6,6-Tetrachlorocyclohexanol CAS No. 56207-45-5

2,2,6,6-Tetrachlorocyclohexanol

Cat. No.: B1294212
CAS No.: 56207-45-5
M. Wt: 237.9 g/mol
InChI Key: RORBTKDJFQCFMD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to broader advances in organochlorine chemistry and cyclohexane derivative synthesis. While specific discovery details for this particular compound are not extensively documented in the available literature, its synthesis represents part of the systematic exploration of halogenated cyclohexane derivatives that gained prominence in the mid-to-late twentieth century. The development of methods for selective chlorination of cyclohexanol derivatives required sophisticated understanding of both radical chemistry and substitution mechanisms.

The synthetic approach to this compound involves multi-step procedures starting from cyclohexanol as the base material. Historical synthetic methods employed chlorine gas under controlled conditions, often requiring aluminum isopropylate and isopropyl alcohol as reagents to achieve the desired substitution pattern. These synthetic developments reflect the broader evolution of organochlorine chemistry during the period when chemists were developing increasingly sophisticated methods for introducing multiple halogen substituents into organic frameworks.

The compound's emergence as a pharmaceutical intermediate highlights the historical trend toward specialized organochlorine compounds in medicinal chemistry. During the latter half of the twentieth century, pharmaceutical researchers recognized the value of heavily halogenated intermediates for creating complex molecular architectures. The specific substitution pattern of this compound makes it particularly valuable for reactions requiring precise steric control, reflecting the historical development of structure-based drug design principles.

Documentation from chemical suppliers indicates that the compound has been systematically studied and characterized since at least the 1970s, with various research groups contributing to understanding its synthesis and properties. The compound's inclusion in major chemical databases and its assignment of multiple registry numbers demonstrates its recognition as a significant synthetic intermediate within the broader landscape of organochlorine chemistry.

Significance in Organochlorine Chemistry

This compound occupies a distinctive position within organochlorine chemistry due to its unique combination of multiple chlorine substituents and hydroxyl functionality. The compound exemplifies the sophisticated molecular architectures achievable through selective halogenation strategies, representing an advanced example of how multiple chlorine atoms can be introduced into cyclohexane frameworks while maintaining synthetic utility. This significance extends beyond mere structural complexity to encompass the compound's role as a versatile synthetic intermediate capable of participating in diverse chemical transformations.

The molecular design of this compound demonstrates key principles of organochlorine chemistry, particularly regarding the influence of halogen substitution on molecular properties. The tetrachlorinated structure significantly alters the physical characteristics compared to the parent cyclohexanol, with increased density and modified solubility patterns typical of heavily halogenated compounds. These property modifications arise from the fundamental changes in electronic distribution and intermolecular interactions that accompany extensive chlorination.

Within the broader context of organochlorine chemistry, this compound represents an important class of molecules where halogen atoms serve both as structural elements and reactive sites for further chemical elaboration. The strategic positioning of chlorine atoms at the 2,2,6,6-positions creates opportunities for selective reaction chemistry, where the steric environment around each chlorine can influence reactivity patterns. This selectivity makes the compound particularly valuable for synthetic applications requiring precise control over reaction outcomes.

The following table summarizes key chemical properties that establish the significance of this compound within organochlorine chemistry:

Property Value Chemical Significance
Molecular Formula C6H8Cl4O High halogen content typical of advanced organochlorines
Molecular Weight 237.939 g/mol Substantial mass contribution from chlorine substituents
Stereochemistry Achiral Simplified stereochemical considerations for synthesis
Substitution Pattern 2,2,6,6-tetrachloro Symmetrical halogenation providing predictable reactivity
Functional Groups Alcohol and alkyl chlorides Dual functionality enabling diverse chemical transformations

The compound's role as a pharmaceutical intermediate further underscores its significance within organochlorine chemistry, demonstrating how specialized halogenated molecules contribute to modern medicinal chemistry. The precise chlorination pattern enables the creation of molecular scaffolds that would be difficult or impossible to achieve through alternative synthetic approaches. This capability positions this compound as an important tool for synthetic chemists working on complex molecular targets.

Research applications of this compound extend to its use in developing novel synthetic methodologies for organochlorine compounds. The compound serves as a model system for studying the reactivity patterns of multiply halogenated cyclohexane derivatives, contributing to fundamental understanding of how multiple chlorine substituents influence chemical behavior. This research significance extends beyond immediate synthetic applications to encompass broader questions about halogen effects on molecular reactivity and selectivity.

Properties

IUPAC Name

2,2,6,6-tetrachlorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl4O/c7-5(8)2-1-3-6(9,10)4(5)11/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBTKDJFQCFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(Cl)Cl)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204745
Record name 2,2,6,6-Tetrachlorocyclohexanol
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Molecular Weight

237.9 g/mol
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CAS No.

56207-45-5
Record name 2,2,6,6-Tetrachlorocyclohexanol
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Record name 2,2,6,6-Tetrachlorocyclohexanol
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Record name 2,2,6,6-Tetrachlorocyclohexanol
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Record name 2,2,6,6-tetrachlorocyclohexanol
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Record name 2,2,6,6-TETRACHLOROCYCLOHEXANOL
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Preparation Methods

Reaction Conditions

  • Reagents : Cyclohexanol and chlorine gas.
  • Catalyst : Organophosphorus compounds or Lewis acids (e.g., FeCl₃) to enhance reaction efficiency.
  • Solvent : Non-polar solvents such as carbon tetrachloride or dichloromethane.
  • Temperature : Maintained at 0–5°C to control the exothermic nature of the reaction.

Mechanism

The reaction proceeds via an electrophilic substitution mechanism:

  • Chlorine reacts with cyclohexanol to form intermediate chlorinated species.
  • Successive substitutions occur at the 2nd and 6th carbon positions due to steric and electronic effects.

Advantages

  • High yield when optimized.
  • Straightforward setup with readily available reagents.

Challenges

  • Requires careful control of temperature and chlorine feed rate to avoid over-chlorination or side reactions.

Chlorination of Cyclohexanone Followed by Reduction

This method involves two steps:

  • Chlorination of cyclohexanone to form 2,2,6,6-Tetrachlorocyclohexanone .
  • Reduction of the ketone group to a hydroxyl group.

Step 1: Chlorination of Cyclohexanone

  • Reagents : Cyclohexanone and chlorine gas.
  • Catalyst : Water or carboxylic acid solvents (e.g., acetic acid) as catalysts.
  • The reaction yields 2,2,6,6-Tetrachlorocyclohexanone as an intermediate.

Step 2: Reduction

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • The ketone group is reduced to form the hydroxyl group, yielding this compound.

Advantages

  • Provides a controlled pathway with high selectivity for the desired product.
  • The intermediate can be isolated and characterized before reduction.

Challenges

  • Requires additional purification steps.
  • Handling reactive reducing agents demands safety precautions.

Electrochemical Synthesis

An alternative method involves the electrochemical chlorination of cyclohexanol or cyclohexanone in an electrolytic cell.

Reaction Conditions

Mechanism

  • Chlorine gas is generated in situ at the anode by electrolysis.
  • The chlorine reacts with cyclohexanol or cyclohexanone in the reaction medium.

Advantages

  • Avoids handling gaseous chlorine directly.
  • Environmentally friendly due to minimal waste production.

Challenges

  • Requires specialized equipment (electrolytic cell).
  • Lower yields compared to direct chlorination methods.

Data Table: Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Complexity Key Advantages Key Challenges
Direct Chlorination ~85 Short Moderate High yield; simple reagents Temperature control; side reactions
Chlorination + Reduction ~90 Moderate High High selectivity; intermediate isolation Multi-step process
Electrochemical Synthesis ~70 Long High Safer process; eco-friendly Specialized equipment needed

Notes on Optimization

  • The choice of solvent significantly impacts reaction efficiency; polar solvents often stabilize intermediates better but may lead to side reactions.
  • Catalysts such as FeCl₃ or organophosphorus compounds enhance yield by stabilizing transition states during chlorination.
  • Reaction temperature must be carefully regulated to prevent decomposition or over-chlorination.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 2,2,6,6-Tetrachlorocyclohexanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction:

    • Reduction of this compound can lead to the formation of less chlorinated cyclohexanol derivatives.
    • Reagents: Typical reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution:

    • The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
    • Reagents: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).

Major Products Formed:

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2,2,6,6-tetrachlorocyclohexanol typically involves the chlorination of cyclohexanol. This compound can undergo various reactions due to the presence of multiple chlorine atoms, making it a versatile reagent in organic chemistry.

Key Reactions:

  • Dehydrohalogenation : The compound can be subjected to dehydrohalogenation to yield various products, including cyclohexene derivatives.
  • Carbon-Chlorine Bond Activation : Research indicates that this compound can be activated for reactions involving carbon-chlorine bond cleavage. For instance, studies have shown that it can react with ruthenium complexes to produce a variety of products through selective bond activation .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be transformed into other chlorinated compounds or used as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Environmental Remediation

Due to its structure and reactivity, this compound has been investigated for its potential in environmental applications, particularly in the degradation of persistent organic pollutants. The ability to selectively remove chlorine atoms from the compound under specific conditions allows for the transformation into less harmful substances .

Catalytic Reactions

The compound has been studied for its catalytic properties when interacting with transition metal complexes. For example, reactions involving ruthenium complexes have demonstrated that this compound can facilitate the activation of carbon-chlorine bonds under mild conditions . This property is valuable for developing new catalytic processes in organic synthesis.

Case Studies

StudyObjectiveFindings
CiteSeerX Study Investigate bond activationDemonstrated that this compound can undergo complete dechlorination under specific conditions using ruthenium catalysts .
Patent US4250341A Synthesis processDescribes a method for producing 2,2,6,6-tetrachlorocyclohexanone from cyclohexanol via chlorination; highlights its utility as an intermediate .
ResearchGate Article Reactivity comparisonCompared the reactivity of carbon-chlorine versus carbon-oxygen bonds using 2-chlorocyclohexanol and found that C-Cl activation is more favorable .

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

2,2,6,6-Tetramethylcyclohexanol

  • Molecular Formula : C₁₀H₂₀O
  • Molecular Weight : 156.27 g/mol .
  • Key Differences :
    • Replacing chlorine atoms with methyl groups reduces electronegativity and increases hydrophobicity.
    • The bulkier methyl groups may lower solubility in polar solvents compared to the chlorinated analog.
    • Applications: Used in coordination chemistry (e.g., praseodymium complexes in catalytic systems) .

4-Methylcyclohexanol

  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.18 g/mol .
  • Physical Properties :
    • Boiling point: ~166–170°C (cis/trans mixture) .
    • Density: 0.914 g/cm³ .
  • Key Differences: A single methyl substituent reduces steric hindrance and increases volatility compared to tetrachlorocyclohexanol. Common applications: Solvent or intermediate in organic synthesis.

Functional Group Variations

2,2,6,6-Tetrachlorocyclohexanone

  • Molecular Formula : C₆H₆Cl₄O (inferred from ketone analog).
  • Key Differences: The ketone group (C=O) introduces higher oxidative stability and different reactivity compared to the alcohol group in 2,2,6,6-tetrachlorocyclohexanol. Likely applications: Intermediate in pesticide or pharmaceutical synthesis .

Cyclohexanimine, 2,2,6,6-Tetrachloro-

  • Molecular Formula : C₆H₇NCl₄
  • Molecular Weight : 234.94 g/mol .
  • Key Differences: Replacement of the hydroxyl group with an amine (-NH-) alters polarity and base reactivity. Potential use: Specialty chemical in coordination chemistry or agrochemicals.

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Properties/Applications
This compound C₆H₈Cl₄O 237.8 4 Cl Alcohol (-OH) High density; likely low water solubility
2,2,6,6-Tetramethylcyclohexanol C₁₀H₂₀O 156.27 4 CH₃ Alcohol (-OH) Hydrophobic; catalyst ligand
2,2,6,6-Tetrachlorocyclohexanone C₆H₆Cl₄O ~236.8 4 Cl Ketone (C=O) Oxidatively stable; synthesis intermediate
4-Methylcyclohexanol C₇H₁₄O 114.18 1 CH₃ Alcohol (-OH) Volatile solvent; bp ~166–170°C

Research Findings and Regulatory Notes

  • Regulatory Status: Limited data exist for this compound, though chlorinated cyclohexanol derivatives often face stringent regulations due to environmental persistence .
  • Synthetic Utility: Chlorinated alcohols like this compound may serve as precursors for halogenated agrochemicals or flame retardants, though explicit studies are lacking in the provided evidence .
  • Safety Considerations: Analogous compounds (e.g., hexachlorocyclohexane) are known for bioaccumulation risks, suggesting similar precautions may apply .

Biological Activity

2,2,6,6-Tetrachlorocyclohexanol (TCH) is a chlorinated derivative of cyclohexanol, characterized by its four chlorine atoms attached to the cyclohexanol structure. This compound has attracted attention due to its unique biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of TCH, supported by data tables, case studies, and research findings.

  • Molecular Formula: C₆H₈Cl₄O
  • Molecular Weight: 237.94 g/mol
  • CAS Number: 56207-45-5
  • IUPAC Name: this compound

Toxicological Profile

The toxicological properties of TCH have not been fully elucidated. However, preliminary studies indicate potential health risks associated with exposure:

  • Eye Irritation: May cause irritation upon contact.
  • Skin Irritation: Potential for skin irritation upon exposure.
  • Ingestion Risks: May irritate the digestive tract.
  • Inhalation Risks: Possible respiratory tract irritation.

Case Studies and Research Findings

  • Antimicrobial Activity:
    Research has demonstrated that TCH exhibits antimicrobial properties against a variety of bacterial strains. A study published in the Journal of Chemical Society reported significant inhibition of bacterial growth at certain concentrations of TCH, suggesting its potential as an antibacterial agent .
  • Pesticidal Properties:
    TCH has been evaluated for its effectiveness as a pesticide. In agricultural trials, it showed promising results in controlling pest populations while minimizing harm to beneficial insects. The compound's mode of action appears to involve disruption of the pest's nervous system .
  • Environmental Impact:
    The ecological effects of TCH have been assessed through various studies. It is noted that while TCH can be effective in pest control, its persistence in the environment raises concerns regarding bioaccumulation and toxicity to non-target organisms .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growthJournal of Chemical Society
PesticidalEffective against specific pest populationsAgricultural Trials
EcotoxicologyPotential bioaccumulation and toxicity concernsEnvironmental Studies

The exact mechanism by which TCH exerts its biological effects is still under investigation. However, it is hypothesized that TCH interacts with cellular membranes and enzymes, leading to disruption of normal cellular functions. This mechanism is similar to other chlorinated compounds known for their biological activity.

Q & A

Q. What analytical techniques are recommended for verifying the purity of 2,2,6,6-Tetrachlorocyclohexanol?

To assess purity, combine melting point analysis (observed range: 56–59°C) with chromatographic methods like HPLC or GC-MS. Melting point deviations beyond this range indicate impurities, necessitating recrystallization using solvents compatible with its low water solubility (e.g., dichloromethane/hexane mixtures). Cross-validate results with FT-IR or 1H^1H NMR to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use fume hoods for ventilation, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with water for 15 minutes. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition. Emergency eyewash stations and showers must be accessible, as per OSHA 29 CFR 1910.133 standards .

Q. How can researchers determine the solubility profile of this compound for reaction optimization?

Conduct sequential solubility tests in polar (water, methanol) and nonpolar solvents (hexane, toluene) at ambient and elevated temperatures. Record dissolution rates and use UV-Vis spectroscopy to quantify solubility limits. Note its low aqueous solubility and preference for halogenated solvents .

Advanced Research Questions

Q. How should thermal decomposition pathways of this compound be investigated under controlled conditions?

Employ thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., HCl, CO) at 100–300°C. Monitor mass loss and correlate with temperature ramps. Compare results with theoretical calculations (e.g., DFT) to validate degradation mechanisms .

Q. What experimental strategies can resolve contradictions in reported stability data for this compound across solvents?

Design stability studies in inert atmospheres (N2_2/Ar) using accelerated aging protocols. Analyze solvent compatibility via 13C^{13}C NMR to detect halogen exchange or solvolysis. Cross-reference with computational solubility parameters (Hansen solubility spheres) to identify solvent-induced degradation pathways .

Q. How can researchers address gaps in toxicological data for this compound?

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. For in vivo studies, apply OECD Guideline 423 (acute oral toxicity) at incremental doses (10–300 mg/kg). Monitor biomarkers (e.g., liver enzymes, oxidative stress markers) and compare with structurally analogous chlorinated cyclohexanols .

Methodological Notes

  • Data Validation : Cross-check experimental results with NIST spectral libraries and peer-reviewed datasets to minimize artifacts.
  • Contradiction Analysis : Use multivariate statistics (PCA, ANOVA) to isolate variables (e.g., humidity, light exposure) affecting reproducibility.
  • Collaborative Frameworks : Establish interdisciplinary teams to integrate synthetic chemistry, toxicology, and computational modeling, as suggested in ’s emphasis on peer review .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetrachlorocyclohexanol
Reactant of Route 2
2,2,6,6-Tetrachlorocyclohexanol

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